N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(13-3-4-15-16(10-13)22-12-21-15)20-11-14-2-1-5-19-17(14)23-6-8-25-9-7-23/h1-2,5,12-13H,3-4,6-11H2,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXSKJJXQDAFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=C(N=CC=C3)N4CCOCC4)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : CHNO
- Molecular Weight : 355.4 g/mol
- CAS Number : 1705071-56-2
The structural components include a benzoimidazole core, a morpholinopyridine moiety, and a carboxamide functional group. These features contribute to its diverse pharmacological properties.
Research indicates that this compound primarily functions through the selective inhibition of specific biological targets involved in disease processes. The compound's mechanism often involves modulation of enzymatic activities related to cancer progression and inflammation.
Biological Activities
1. Anticancer Properties
- The compound has shown promising results as an inhibitor of various cancer cell lines. Studies indicate that it can inhibit cell proliferation and induce apoptosis in tumor cells.
- For instance, it demonstrated significant inhibitory effects on farnesyltransferase (FT), an enzyme implicated in oncogenic signaling pathways. A related compound exhibited an IC value of 24 nM against FT .
2. Anti-inflammatory Effects
- The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory cytokines and pathways involved in chronic inflammation.
- In preclinical models, compounds with similar structures have been shown to reduce markers of inflammation significantly.
3. Kinase Inhibition
- The compound's interactions with various kinases have been explored, revealing its potential as a selective inhibitor of CK1δ and CK1ε kinases. These kinases play crucial roles in cellular processes such as cell cycle regulation and apoptosis .
- A study identified related compounds as highly selective inhibitors with IC values in the low micromolar range for CK1δ .
Research Findings and Case Studies
A summary of key studies investigating the biological activity of this compound is presented below:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The compound’s structural uniqueness lies in its combination of a tetrahydrobenzoimidazole core and a morpholinopyridine side chain. Below is a comparative analysis with key analogs:
Key Observations :
- Core Flexibility : The tetrahydrobenzoimidazole in the target compound may enhance conformational adaptability compared to planar benzoimidazole cores in 10j, 6d, and 8c.
- Substituent Effects: The morpholinopyridine group offers distinct hydrogen-bonding and solubility profiles versus the adamantane (10j), benzylpiperidine (6d), or dioxoisoindoline (8c) groups.
Key Insights :
- The morpholinopyridine group in the target compound could confer kinase selectivity (e.g., VEGFR-2, FGFR-1) similar to 8c, while the tetrahydro core might reduce steric hindrance compared to bulkier substituents in 10j.
- Unlike 10j’s antiviral action via DGAT inhibition, the target compound’s morpholine group may favor kinase targeting over lipid metabolism pathways.
Recommendations :
- Use coupling agents like HATU or EDCI for improved carboxamide formation.
- Optimize solvent (e.g., DCM/MeOH) for chromatography to enhance purity.
Pharmacokinetic and Physicochemical Properties
Predicted properties based on structural analogs:
| Compound | logP (Predicted) | Solubility (µg/mL) | Metabolic Stability | Notes |
|---|---|---|---|---|
| Target Compound | 2.8 | ~50 (aqueous) | Moderate (CYP3A4) | Morpholine enhances aqueous solubility |
| 10j | 5.2 | <10 | Low (CYP2D6) | Adamantane increases lipophilicity |
| 8c | 3.1 | ~30 | High | Dioxoisoindoline may reduce clearance |
Key Advantages :
- The target compound’s morpholine group likely improves solubility over 10j’s adamantane, aiding bioavailability.
- Tetrahydrobenzoimidazole may reduce metabolic oxidation compared to non-saturated cores.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling the morpholinopyridine moiety to the benzoimidazole core via reductive amination or nucleophilic substitution. Critical steps include controlling reaction temperatures (e.g., 60–80°C for amide bond formation) and using anhydrous solvents (e.g., DMF or acetonitrile) to avoid hydrolysis .
- Analytical Validation : Purity and structural integrity are confirmed using HPLC (>95% purity) and tandem techniques like NMR (for stereochemistry) and mass spectrometry (for molecular weight verification) .
Q. How is the compound’s structural stability assessed under varying experimental conditions?
- Approach : Stability studies involve exposing the compound to stressors (pH extremes, UV light, elevated temperatures) and monitoring degradation via HPLC-UV or LC-MS. For example, thermal gravimetric analysis (TGA) can identify decomposition temperatures, while NMR tracks structural changes in acidic/basic conditions .
Q. What preliminary biological screening methods are recommended for this compound?
- Screening Workflow : Use in vitro assays such as enzyme inhibition (e.g., kinase or protease assays) or cell viability tests (MTT assay) to identify activity. Target selection should prioritize receptors known to interact with morpholine and benzoimidazole motifs, such as PI3K or mTOR pathways .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining stereochemical fidelity?
- Process Design : Employ Design of Experiments (DoE) to optimize parameters like solvent polarity, catalyst loading (e.g., Pd/C for hydrogenation), and reaction time. For instance, a central composite design can model interactions between temperature and reagent stoichiometry to maximize yield .
- Scale-Up Considerations : Continuous flow chemistry may improve reproducibility, while in-line FTIR or PAT (Process Analytical Technology) ensures real-time monitoring of intermediates .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Data Reconciliation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to validate results. If discrepancies persist, investigate off-target effects via kinome-wide profiling or molecular dynamics simulations to assess target engagement specificity .
- Meta-Analysis : Apply cheminformatics tools to compare structural analogs (e.g., from PubChem or ChEMBL) and identify substituents influencing assay variability .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- In Silico Workflow :
Perform molecular docking (e.g., AutoDock Vina) to map interactions between the compound’s morpholine and benzoimidazole groups and the target’s active site.
Use QSAR models to predict bioactivity of derivatives, focusing on modifying the pyridine-methyl linker or tetrahydrobenzene ring .
Validate predictions with free-energy perturbation (FEP) calculations to estimate binding affinity changes .
Q. What advanced spectroscopic techniques characterize the compound’s interaction with biomacromolecules?
- Techniques :
- NMR Titration : Track chemical shift perturbations in - or -NMR to identify binding sites on proteins or DNA.
- Cryo-EM or X-ray Crystallography : Resolve high-resolution structures of the compound bound to its target (e.g., enzymes) .
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic drivers .
Data Contradiction & Experimental Design
Q. How should researchers address inconsistent cytotoxicity results between 2D cell cultures and 3D organoid models?
- Root-Cause Analysis :
- Permeability Assessment : Measure compound diffusion into 3D structures using LC-MS or fluorescent analogs.
- Microenvironment Factors : Test hypoxia (via HIF-1α markers) or stromal cell interactions (e.g., co-cultures) that may alter activity .
- Experimental Redesign : Use 3D-printed tumor models with controlled gradients to mimic in vivo conditions more accurately .
Q. What statistical methods are critical for validating reproducibility in dose-response studies?
- Statistical Framework :
- Replicates : Use ≥3 biological replicates with technical triplicates to calculate SEM.
- ANOVA + Post Hoc Tests : Identify significant differences between dose groups (e.g., Tukey’s HSD for multiple comparisons).
- Hill Slope Analysis : Fit sigmoidal curves to assess cooperativity and validate EC50 consistency across experiments .
Methodological Resources
- Synthetic Protocols : Multi-step organic synthesis with inert atmosphere guidelines .
- Analytical Standards : USP/ICH guidelines for HPLC method validation .
- Computational Tools : Schrödinger Suite, Gaussian (for DFT calculations), and PyMOL for visualization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
